Comparative Pyridoxal Kinase Inhibition: 4'-O-Methylpyridoxine vs. 4-Deoxypyridoxine and Theophylline
4'-O-Methylpyridoxine competitively inhibits human pyridoxal kinase with a Ki of 3 µM [1]. This places it in an intermediate position relative to 4-deoxypyridoxine (Ki = 2.8 µM) [2] and theophylline (Ki = 8.7 µM) [3] in terms of in vitro inhibitory potency.
| Evidence Dimension | Pyridoxal Kinase Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 3 µM |
| Comparator Or Baseline | 4-Deoxypyridoxine: 2.8 µM; Theophylline: 8.7 µM |
| Quantified Difference | 7% weaker than 4-deoxypyridoxine; 65% more potent than theophylline |
| Conditions | Recombinant human pyridoxal kinase; in vitro competitive inhibition assay |
Why This Matters
This moderate Ki value, combined with its unique in vivo metabolic fate, makes 4'-O-Methylpyridoxine a more physiologically relevant tool for studying vitamin B6 deficiency compared to the more potent but metabolically distinct 4-deoxypyridoxine.
- [1] Gandhi, A.K., Desai, J.V., Ghatge, M.S., et al. Crystal structures of human pyridoxal kinase in complex with the neurotoxins, ginkgotoxin and theophylline: Insights into pyridoxal kinase inhibition. PLoS One. 2012, 7(7), e40954. View Source
- [2] Hanna, M.C., et al. Human pyridoxal kinase. cDNA cloning, expression, and modulation by ligands of the benzodiazepine receptor. J Biol Chem. 1997, 272(16), 10756-10760. View Source
- [3] Ubbink, J.B., et al. Inhibition of Pyridoxal Kinase by Methylxanthines. Enzyme. 1990, 43(2), 72-79. View Source
